molecular formula C10H11ClFN3 B8216839 (1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride

(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B8216839
M. Wt: 227.66 g/mol
InChI Key: ARHSZSWCXMZKLD-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles

Preparation Methods

The synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-diketone in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole ring.

    Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction where the pyrazole derivative reacts with formaldehyde and ammonia in the presence of a reducing agent.

    Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often pyrazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

Scientific Research Applications

1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein-ligand interactions. It is also used in the development of fluorescent markers for imaging studies.

    Medicine: The compound has potential applications in drug discovery and development. It is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific G-protein coupled receptors.

    Pathways Involved: The compound can influence various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the pyrazole ring. It may have different chemical reactivity and biological activity.

    1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound also has a similar structure but with the fluorine atom in a different position. It may exhibit different pharmacokinetic and pharmacodynamic properties.

    1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has additional methyl groups on the pyrazole ring, which may influence its chemical and biological properties.

Properties

IUPAC Name

[2-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-8(7-12)5-6-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHSZSWCXMZKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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